molecular formula C19H18N2O2 B11116701 N-(3,5-dimethylphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide

N-(3,5-dimethylphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide

Cat. No.: B11116701
M. Wt: 306.4 g/mol
InChI Key: KOTLOBSIBZYETA-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide is a complex organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound belongs to the class of oxazole derivatives, which are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring. The presence of the dimethylphenyl and phenyl groups adds to its chemical diversity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,5-dimethylphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide typically involves the reaction of 3,5-dimethylphenylamine with 5-methyl-3-phenyl-1,2-oxazole-4-carboxylic acid. This reaction is often carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(3,5-dimethylphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products Formed:

    Oxidation: Oxidized oxazole derivatives.

    Reduction: Reduced amide derivatives.

    Substitution: Nitrated or halogenated oxazole derivatives.

Scientific Research Applications

N-(3,5-dimethylphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes .

Comparison with Similar Compounds

  • N-(3,5-dimethylphenyl)-3-nitrobenzamide
  • 4-Bromo-3,5-dimethylphenyl-N-methylcarbamate
  • N-(2,3- and 3,5-dimethylphenyl)-α-methyl-β-alanines

Comparison: N-(3,5-dimethylphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide stands out due to its unique oxazole ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for diverse research applications .

Properties

Molecular Formula

C19H18N2O2

Molecular Weight

306.4 g/mol

IUPAC Name

N-(3,5-dimethylphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C19H18N2O2/c1-12-9-13(2)11-16(10-12)20-19(22)17-14(3)23-21-18(17)15-7-5-4-6-8-15/h4-11H,1-3H3,(H,20,22)

InChI Key

KOTLOBSIBZYETA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C2=C(ON=C2C3=CC=CC=C3)C)C

Origin of Product

United States

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